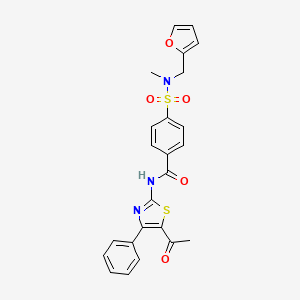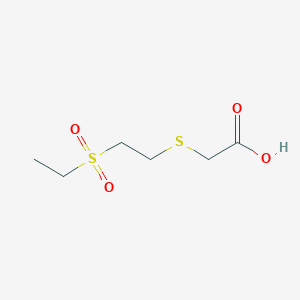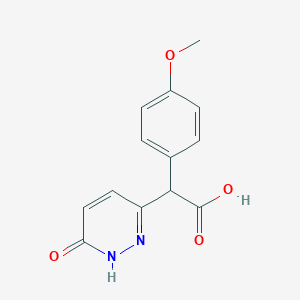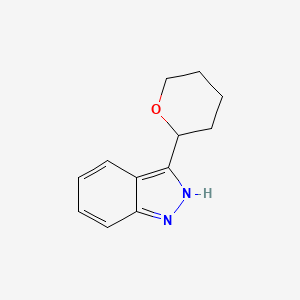
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, substituted with a fluorophenyl group, a thiazolyl group, and a propoxy group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound interacts with its target, the androgen receptor, by binding to it . This binding results in changes in the receptor’s activity, leading to alterations in gene expression .
Biochemical Pathways
The compound this compound affects the androgen receptor signaling pathway . This pathway plays a key role in the development and progression of prostate cancer . Downstream effects of this pathway include changes in cellular proliferation and differentiation .
Result of Action
The action of this compound results in potent antiproliferative activity against prostate cancer cell lines . It also shows a promising rate of downregulation of the androgen receptor target gene, prostate-specific antigen (PSA), in LNCaP cells .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in its interaction with androgen receptors. It has been shown to act as an androgen receptor antagonist, inhibiting the activity of these receptors in prostate cancer cell lines such as LNCaP and PC-3 . This compound interacts with the androgen receptor target gene prostate-specific antigen (PSA), leading to a downregulation of PSA expression . The nature of these interactions involves binding to the androgen receptor, thereby preventing the receptor from activating its target genes.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In prostate cancer cell lines, this compound inhibits cell proliferation and induces apoptosis . It influences cell signaling pathways by blocking the androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells . Additionally, it affects gene expression by downregulating the expression of PSA and other androgen receptor target genes . The compound also impacts cellular metabolism by altering the metabolic pathways regulated by androgen receptors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the androgen receptor. By binding to the receptor, it inhibits the receptor’s ability to activate its target genes, leading to a decrease in the expression of genes involved in cell proliferation and survival . This compound also exhibits enzyme inhibition properties, particularly in the context of androgen receptor signaling . Changes in gene expression resulting from this inhibition contribute to the compound’s antiproliferative and pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and consistent downregulation of PSA expression in prostate cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by androgen receptors. It interacts with enzymes and cofactors that modulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of androgen receptor signaling affects the expression of genes involved in metabolism, thereby altering the metabolic state of the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it exerts its effects . The compound’s distribution within tissues is influenced by its binding affinity to androgen receptors and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with androgen receptors . This localization is crucial for its activity as an androgen receptor antagonist, as it allows the compound to effectively inhibit receptor-mediated gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific nuclear compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, thiazolyl, and propoxy substituents. Common reagents used in these reactions include fluorobenzene, thiazole derivatives, and propyl halides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
- 1-(4-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
- 1-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide stands out due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. This unique feature makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-8-24-14-9-22(13-6-4-12(18)5-7-13)21-15(14)16(23)20-17-19-11(2)10-25-17/h4-7,9-10H,3,8H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRYMYAZIGMSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2588407.png)



![N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588414.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2588417.png)




![4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyrimidine](/img/structure/B2588428.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2588430.png)
